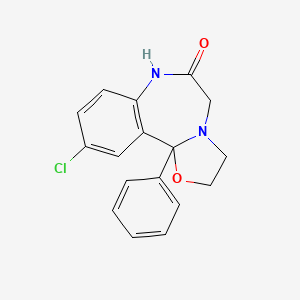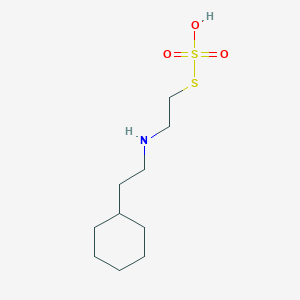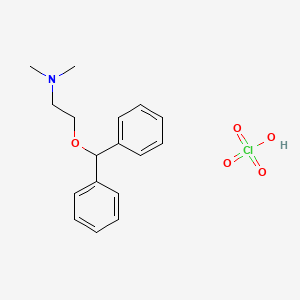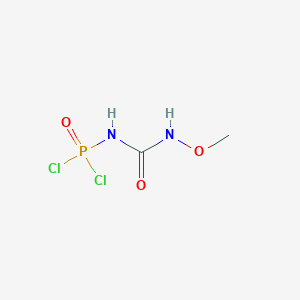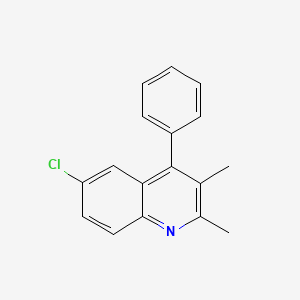
6-Chloro-2,3-dimethyl-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential as an antiparasitic agent and has been studied for its various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline can be achieved through several methods. One notable method involves the copper-promoted cyclization of benzylic azides and internal alkynes. This reaction features a broad substrate scope, high product yields, and excellent regioselectivity. The reaction mechanism involves the rearrangement of benzylic azide to N-arylimine (Schmidt reaction) followed by intermolecular [4 + 2] cycloaddition with internal alkynes .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Pfitzinger, Skraup, Friedlander, Doebner von Miller, and Conrad-Limbach reactions. These methods, however, may require harsh reaction conditions and have limited substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ under oxidative conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Applications De Recherche Scientifique
6-Chloro-2,3-dimethyl-4-phenylquinoline has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in transition metal complexes for organic synthesis.
Biology: Investigated for its antiparasitic properties.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 6-chloro-2,3-dimethyl-4-phenylquinoline involves its interaction with specific molecular targets. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenylquinolin-2(1H)-one: A p38αMAP kinase inhibitor.
4-Chloro-6,8-dimethyl-2-phenylquinoline: Another quinoline derivative with similar structural features
Uniqueness
6-Chloro-2,3-dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antiparasitic agent sets it apart from other quinoline derivatives .
Propriétés
Numéro CAS |
22609-11-6 |
|---|---|
Formule moléculaire |
C17H14ClN |
Poids moléculaire |
267.8 g/mol |
Nom IUPAC |
6-chloro-2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
LCDRXSVULKINQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


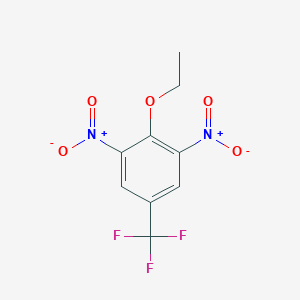

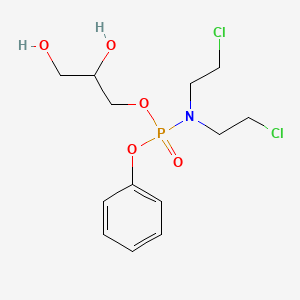
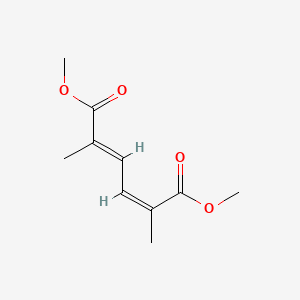
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
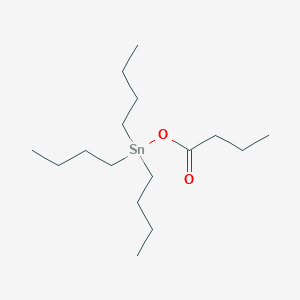
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
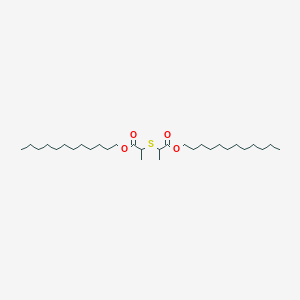
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

